Tofogliflozin is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor. [, ] It is classified as an antidiabetic drug and plays a significant role in scientific research exploring new avenues for treating type 2 diabetes mellitus (T2DM) and its associated complications. [, ] Tofogliflozin's primary function is to lower blood glucose levels by promoting glucose excretion in urine. [] This is achieved through the selective inhibition of SGLT2, a protein responsible for glucose reabsorption in the kidneys. [, ]
The primary chemical reaction associated with Tofogliflozin is its interaction with the SGLT2 protein. [, ] This interaction inhibits the protein's function of reabsorbing glucose in the kidneys, leading to increased urinary glucose excretion. [, ]
In vitro studies have identified the main metabolic pathway of Tofogliflozin. [] It is first catalyzed to a hydroxylated derivative (M4) by CYP2C18, CYP4A11, and CYP4F3B enzymes. [] Subsequently, M4 is oxidized to its carboxylated derivative (M1), which is the main metabolite found in both in vitro and in vivo studies. [, ]
Tofogliflozin acts as a competitive inhibitor of SGLT2 in the kidneys. [, ] SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. [] By inhibiting SGLT2, Tofogliflozin prevents this reabsorption, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. [, , ] This mechanism is independent of insulin secretion or action, making it a valuable treatment option for T2DM patients with compromised insulin sensitivity. [, , ]
Research suggests that the selectivity of Tofogliflozin towards SGLT2 is higher than other SGLT2 inhibitors, minimizing the risk of hypoglycemia associated with the inhibition of SGLT1, which plays a role in glucose absorption in the intestines. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: